(2-Bromo-4-fluorothiophen-3-yl)methanol
CAS No.:
VCID: VC17463314
Molecular Formula: C5H4BrFOS
Molecular Weight: 211.05 g/mol
* For research use only. Not for human or veterinary use.

Description |
(2-Bromo-4-fluorothiophen-3-yl)methanol is a specialized organic compound with applications in medicinal chemistry and materials science. It is a derivative of thiophene, a sulfur-containing heterocyclic aromatic compound, and features unique substituents that impart distinct chemical properties. Key Identifiers:
Molecular Descriptors:
This substitution pattern creates a balance of reactivity and stability, making it suitable for various synthetic applications. SynthesisThe synthesis of (2-Bromo-4-fluorothiophen-3-yl)methanol typically involves multistep reactions. While specific industrial methods are not widely documented, the process generally includes:
GHS Classification:Proper personal protective equipment (PPE), including gloves and goggles, is recommended when handling this compound. ApplicationsThe unique structure of (2-Bromo-4-fluorothiophen-3-yl)methanol makes it valuable in:
Comparison with Related CompoundsTo understand its uniqueness, a comparison with similar thiophene derivatives is presented: Research SignificanceThe presence of both bromine and fluorine atoms on the thiophene ring enhances its chemical reactivity compared to unsubstituted thiophenes or mono-substituted derivatives. This allows for: |
||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | (2-Bromo-4-fluorothiophen-3-yl)methanol | ||||||||||
Molecular Formula | C5H4BrFOS | ||||||||||
Molecular Weight | 211.05 g/mol | ||||||||||
IUPAC Name | (2-bromo-4-fluorothiophen-3-yl)methanol | ||||||||||
Standard InChI | InChI=1S/C5H4BrFOS/c6-5-3(1-8)4(7)2-9-5/h2,8H,1H2 | ||||||||||
Standard InChIKey | NVQDXUNLZCZCJY-UHFFFAOYSA-N | ||||||||||
Canonical SMILES | C1=C(C(=C(S1)Br)CO)F | ||||||||||
PubChem Compound | 84038363 | ||||||||||
Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume